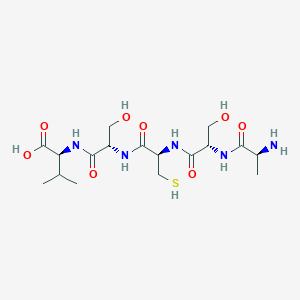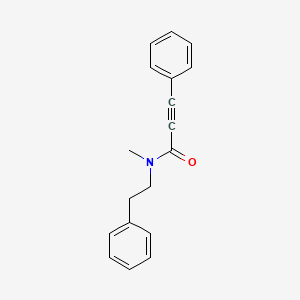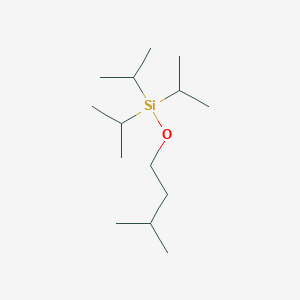
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine is a pentapeptide composed of five amino acids: alanine, serine, cysteine, serine, and valine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the structural stability of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: The serine residues can participate in nucleophilic substitution reactions due to their hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.
Reduction: DTT or TCEP.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with alkyl or acyl groups attached to serine residues.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Molecular Biology: Employed in the study of peptide-protein interactions.
Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine involves its ability to form stable secondary structures, such as alpha-helices and beta-sheets, through hydrogen bonding and disulfide linkages. These structures are crucial for its interaction with molecular targets, including enzymes and receptors. The cysteine residue plays a pivotal role in forming disulfide bonds, which enhance the peptide’s stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-alanine
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-leucine
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-isoleucine
Uniqueness
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, which are not possible in peptides lacking this residue. Additionally, the combination of hydrophilic (serine) and hydrophobic (valine) residues contributes to its versatility in various environments.
Eigenschaften
CAS-Nummer |
819802-70-5 |
|---|---|
Molekularformel |
C17H31N5O8S |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H31N5O8S/c1-7(2)12(17(29)30)22-15(27)10(5-24)20-16(28)11(6-31)21-14(26)9(4-23)19-13(25)8(3)18/h7-12,23-24,31H,4-6,18H2,1-3H3,(H,19,25)(H,20,28)(H,21,26)(H,22,27)(H,29,30)/t8-,9-,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
NSVUTVHDDRAATH-HTFCKZLJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)

![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)



![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)

![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
